Benzyl N-(4-aminobutyl)carbamate hydrochloride

Catalog No.
S803265
CAS No.
18807-73-3
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS Number

18807-73-3

Product Name

Benzyl N-(4-aminobutyl)carbamate hydrochloride

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]

The exact mass of the compound Benzyl N-(4-aminobutyl)carbamate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a selectively protected diamine used as a precursor in multi-step organic synthesis. It provides a 1,4-diaminobutane (putrescine) scaffold where one primary amine is protected by a benzyloxycarbonyl (Cbz) group, leaving the other primary amine available for nucleophilic attack or derivatization. The hydrochloride salt form ensures the material is a stable, crystalline solid, which is a critical attribute for processability and reproducibility in the synthesis of complex polyamine derivatives, ligands, and pharmaceutical intermediates. [1]

Substituting this compound with its free base form or an analog with a different protecting group, such as tert-butyloxycarbonyl (Boc), is often unviable. The hydrochloride salt provides distinct physical properties, including crystallinity and enhanced solubility in polar solvents, which the oily free base lacks. Furthermore, the Cbz protecting group is strategically chosen for its unique deprotection condition—catalytic hydrogenolysis—which is orthogonal to the acid-labile Boc group and base-labile Fmoc group. [1] This chemical orthogonality is essential in complex synthetic routes where selective deprotection is required to avoid unintended reactions and costly purification steps.

Superior Handling and Processability as a Crystalline Solid vs. Oily Free Base

A primary procurement differentiator for Benzyl N-(4-aminobutyl)carbamate hydrochloride is its physical form. As a hydrochloride salt, it is supplied as a stable, crystalline solid, which is easy to handle, weigh, and dispense accurately. [1] In direct contrast, the corresponding free base, Benzyl N-(4-aminobutyl)carbamate, is reported as a colorless oil. Oily reagents present significant challenges in manufacturing workflows, including difficulty in accurate weighing, transfer losses, and a higher propensity for contamination and degradation compared to their crystalline salt counterparts.

Evidence DimensionPhysical Form at Standard Temperature and Pressure
Target Compound DataWhite to off-white solid [<a href="https://www.sinochem-nanjing.com/benzyl-n-4-aminobutylcarbamate-hydrochloride" target="_blank">1</a>]
Comparator Or BaselineBenzyl N-(4-aminobutyl)carbamate (free base): Colourless oil
Quantified DifferenceQualitative but critical: Solid vs. Liquid/Oil, enabling precise gravimetric measurement and automated handling.
ConditionsStandard laboratory and manufacturing conditions.

This eliminates handling challenges associated with viscous oils, directly improving weighing accuracy, process reproducibility, and material flow in both lab and scaled-up workflows.

Enables Orthogonal Deprotection Strategies Incompatible with Boc-Protected Analogs

The benzyloxycarbonyl (Cbz) group is a robust protecting group stable to both acidic and basic conditions where common alternatives like Boc and Fmoc would be cleaved. The key differentiator is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C). [1] This allows for the selective deprotection of the Cbz-protected amine in the presence of acid-labile groups (e.g., Boc, trityl) or base-labile groups (e.g., Fmoc, esters). Using an alternative like tert-butyl N-(4-aminobutyl)carbamate would preclude subsequent synthetic steps that require acidic conditions if the Boc group needs to remain intact.

Evidence DimensionStandard Deprotection Conditions
Target Compound DataCatalytic Hydrogenolysis (H₂, Pd/C) under neutral conditions.
Comparator Or Baselinetert-butyl N-(4-aminobutyl)carbamate (Boc-protected analog): Strong acid (e.g., Trifluoroacetic Acid, HCl).
Quantified DifferenceChemically orthogonal conditions (neutral reduction vs. acidolysis), enabling selective deprotection.
ConditionsMulti-step organic synthesis in the presence of other protecting groups.

This allows for selective deprotection in multi-step syntheses, crucial for building complex molecules where other acid-labile or base-labile groups must remain intact.

Enhanced Aqueous and Polar Solvent Solubility for Broader Reaction Compatibility

The hydrochloride salt form significantly increases the polarity of the molecule, rendering it soluble in water and DMSO. [1] This is a distinct advantage over the free base, which is an oil and expected to have poor water solubility. This property allows the compound to be used in a wider range of solvent systems, including aqueous or semi-aqueous media often required for bioconjugation reactions or for coupling with water-soluble substrates, without the need for phase-transfer catalysts or problematic co-solvents.

Evidence DimensionSolubility in Water
Target Compound DataSoluble [<a href="https://www.sinochem-nanjing.com/benzyl-n-4-aminobutylcarbamate-hydrochloride" target="_blank">1</a>]
Comparator Or BaselineBenzyl N-(4-aminobutyl)carbamate (free base): Inferred to be poorly soluble based on its oily, non-polar nature.
Quantified DifferenceQualitative but significant for process design: enables use in aqueous reaction systems.
ConditionsAqueous and polar solvent reaction mixtures.

Facilitates use in aqueous or semi-aqueous reaction media, expanding its utility for bioconjugation or coupling with polar substrates where the free base would be unsuitable.

Core Building Block in Multi-step Syntheses Requiring Orthogonal Protection

This compound is the right choice for synthetic routes that involve multiple protected functional groups, particularly acid-sensitive ones like Boc-protected amines or tert-butyl esters. The Cbz group can be selectively removed late in the synthesis via neutral hydrogenolysis without cleaving other valuable protecting groups. [1]

Precursor for Asymmetrically Functionalized Polyamines and Peptidomimetics

Ideal for the synthesis of complex polyamine analogs where different functionalities must be introduced sequentially at opposite ends of the butane chain. The free amine can be derivatized first, followed by Cbz deprotection and subsequent functionalization of the newly liberated amine. [1]

Workflows Demanding High Reproducibility and Ease of Handling

In process development, automated synthesis, or any workflow where accuracy and reproducibility are critical, the use of this crystalline solid is strongly indicated. It avoids the metering, handling, and purity issues associated with its oily free-base analog, leading to more consistent reaction outcomes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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